Cysteine-glycine

Mass spectrometry Peptide acidity Thiolate stability

Cysteine-glycine (Cys-Gly) is the obligate GGT-derived glutathione degradation intermediate, offering a unique metabolic identity for analytical and enzymology studies. Unlike glutathione-Cu²⁺ mixtures that generate ROS, Cys-Gly forms redox-inactive Cu(I)-complexes unreactive toward oxygen—making it the definitive negative control for metal-interaction assays. Validated as an HPLC/UHPLC reference standard (LOD 0.04–0.08 μM) for human plasma aminothiol profiling. Select Cys-Gly for copper-thiol interaction studies, γ-glutamyl cycle research, and antioxidant peptide SAR benchmarking where generic thiols fail.

Molecular Formula C5H10N2O3S
Molecular Weight 178.21 g/mol
Cat. No. B12064536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteine-glycine
Molecular FormulaC5H10N2O3S
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC(C(C(=O)NCC(=O)O)N)S
InChIInChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9)
InChIKeyZUKPVRWZDMRIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cysteine-Glycine (Cys-Gly) Procurement Guide: Baseline Characteristics and Biological Context


Cysteine-glycine (Cys-Gly, CAS 19246-18-5) is a naturally occurring dipeptide consisting of L-cysteine linked via a peptide bond to glycine. It is the primary intermediate metabolite generated from the γ-glutamyl transpeptidase (GGT)-mediated cleavage of glutathione (GSH) [1]. Cys-Gly is classified as a low-molecular-weight aminothiol and functions both as a substrate for GSH resynthesis in neurons and as a redox-active species capable of generating reactive oxygen species (ROS) in the presence of transition metal ions, notably iron and copper [2].

Why Cysteine-Glycine Cannot Be Replaced by Generic In-Class Thiols: Key Differentiation for Scientific Selection


Cysteine-glycine occupies a unique functional niche that distinguishes it from chemically similar low-molecular-weight thiols, including glutathione (GSH), cysteine (Cys), N-acetylcysteine (NAC), and homocysteine (Hcy). The critical differentiation arises from three factors: (1) its position as the obligate GGT-derived GSH degradation intermediate, conferring a distinct metabolic and analytical identity [1]; (2) its distinct metal-interaction profile, particularly with Cu²⁺, which differs fundamentally from that of GSH in terms of ROS-generating capacity [2]; and (3) its differential radical-scavenging potency compared to other thiol-containing dipeptides [3]. Generic substitution therefore fails because these properties are not conserved across the aminothiol class; selection of Cys-Gly must be driven by application-specific requirements for its particular redox behavior, metal-binding profile, or metabolic role.

Cysteine-Glycine Quantitative Differentiation: Head-to-Head Evidence Against Comparators


Gas-Phase Acidity of N-Terminal Cys-Gly Peptides vs. C-Terminal Isomers

In direct head-to-head comparisons of isomeric cysteine-polyglycine peptides, N-terminal cysteine dipeptides (CysGly₃NH₂ and CysGly₄NH₂) exhibit significantly greater gas-phase acidity than their C-terminal cysteine counterparts (Gly₃CysNH₂ and Gly₄CysNH₂) [1]. This enhanced acidity originates from greater stabilization of the thiolate anion via interaction with the helix macrodipole, a property unique to the N-cysteine configuration [1].

Mass spectrometry Peptide acidity Thiolate stability

Cu²⁺-Mediated ROS Generation: Cys-Gly vs. Glutathione (GSH)

A comparative study of endogenous thiol interactions with Cu²⁺ revealed a critical functional divergence: mixtures of glutathione (GSH) with Cu²⁺ exhibited measurable superoxide (O₂•⁻) generation capacity as detected by cytochrome c and lucigenin reduction assays [1]. In contrast, under identical experimental conditions, cysteinylglycine (Cys-Gly) and other tested thiols formed redox-inactive Cu(I)-complexes that were unreactive towards oxygen, showing no detectable superoxide generation [1].

Redox biology Copper complexation Oxidative stress

Peroxyl Radical Scavenging Activity: Cys-Gly Relative to Tyr-Gly, Trp-Gly, and Met-Gly

In a head-to-head comparison of radical scavenging activities among four thiol- and aromatic-containing dipeptides, Tyr-Gly and Trp-Gly exhibited superior quenching capacity in both ABTS and ORAC assays, with TE (Trolox equivalent) values exceeding 1.0 μmol TE/μmol [1]. Cys-Gly and Met-Gly demonstrated lower but measurable radical scavenging activities, with Cys-Gly ranking below the aromatic dipeptides in both ABTS•⁺ quenching and peroxyl radical (ROO•) scavenging efficiency [1]. The protective effects against AAPH-induced erythrocyte oxidative damage decreased in the order: Trp-Gly > Tyr-Gly > Met-Gly > Cys-Gly [1].

Antioxidant capacity ORAC assay AAPH-induced oxidative damage

Antioxidative Action of Cys-Gly Compared to N-Acetylcysteine (NAC) in Cellular Models

In studies of CNDP2 (carnosine dipeptidase II) knockout cells, intracellular accumulation of Cys-Gly was demonstrated to confer high antioxidative action comparable to that of N-acetylcysteine (NAC) [1]. This finding emerged from observations that CNDP2-KO cells did not exhibit increased sensitivity to oxidative stress despite reduced glutathione levels, a protective effect attributed to elevated intracellular Cys-Gly concentrations [1]. The study establishes functional equivalence between Cys-Gly and NAC in this specific cellular antioxidant context.

Cellular antioxidant defense Cysteine recycling Oxidative stress resistance

Stability and Detectability: Cys-Gly as an Analytical Biomarker in Biological Fluids

Validated HPLC methods have established reference concentration ranges for Cys-Gly in human biological matrices, enabling its use as a quantifiable biomarker for oxidative stress and GSH metabolism [1][2]. In a study of 18 healthy subjects, plasma Cys-Gly concentrations ranged from 21.1 to 50.9 μmol L⁻¹, while urinary concentrations ranged from 1.6 to 4.9 μmol L⁻¹ [1]. A separate HPLC method achieved detection limits of 0.04–0.08 μM with linearity from 0.15 to 500 μM across plasma, urine, and saliva [2]. These validated analytical parameters provide procurement-grade reference data for users requiring Cys-Gly as an analytical standard.

HPLC quantification Biomarker validation Oxidative stress monitoring

Non-Enzymatic Degradation: Cys-Gly as an Intermediate in GSH Auto-Degradation

In vitro studies have characterized a spontaneous, non-enzymatic auto-degradation pathway for glutathione (GSH) that proceeds via formation of the disulfide intermediate (Cys-Gly)₂, which subsequently undergoes reduction to yield Cys-Gly sulfenic acid and free Cys-Gly [1]. The complete cleavage of the Cys-Gly amide bond within this pathway occurs within 3–5 weeks at physiological pH [1]. This defines a distinct stability profile for Cys-Gly as both a degradation product and a potential precursor in prodrug design applications.

Peptide stability Glutathione degradation Drug delivery

Cysteine-Glycine Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Analytical Standard for Oxidative Stress Biomarker Quantification

Cys-Gly is an essential analytical standard for HPLC and UHPLC methods quantifying aminothiol profiles in human plasma, urine, and saliva. Validated methods demonstrate linear quantification from 0.15 to 500 μM with detection limits of 0.04–0.08 μM across biological matrices [1]. Plasma reference ranges of 21.1–50.9 μmol L⁻¹ established from healthy donor cohorts enable accurate normalization of experimental measurements [2]. Procurement for this application is driven by the requirement for a certified reference standard that co-elutes with endogenous Cys-Gly in complex biological matrices.

Mechanistic Studies of Copper-Mediated Redox Toxicity

Cys-Gly is the preferred thiol for experimental systems requiring a copper-interacting ligand that does NOT generate superoxide upon Cu²⁺ complexation. Direct comparative data show that while glutathione-Cu²⁺ mixtures produce detectable O₂•⁻, Cys-Gly forms redox-inactive Cu(I)-complexes that are unreactive toward oxygen [1]. This functional divergence makes Cys-Gly the appropriate selection for negative control experiments or for modeling thiol-Cu²⁺ interactions where ROS generation is an undesired confounding variable. Procurement for this application prioritizes high-purity Cys-Gly free from contaminating thiols that could alter the redox phenotype.

Glutathione Metabolism and Cysteine Salvage Pathway Research

Cys-Gly serves as the obligate intermediate in the GGT-mediated degradation of glutathione, positioning it as a critical tool compound for studies of γ-glutamyl cycle enzymology and cysteine salvage pathways [1]. In CNDP2 knockout cellular models, intracellular accumulation of Cys-Gly confers glutathione-independent antioxidative protection comparable to N-acetylcysteine [2]. Procurement is indicated for researchers investigating the compartmentalization of GSH degradation (cytosolic vs. extracellular), the role of dipeptidases in thiol homeostasis, and the metabolic fate of glutathione-derived peptides.

Radical Scavenging Studies Requiring Defined Structure-Activity Comparisons

Cys-Gly provides a defined thiol-containing dipeptide comparator for structure-activity relationship (SAR) studies of radical scavenging peptides. Head-to-head data establish its position in the activity hierarchy: Trp-Gly > Tyr-Gly > Met-Gly > Cys-Gly for peroxyl radical scavenging and erythrocyte protection against AAPH-induced oxidative damage [1]. This rank-order data supports the procurement of Cys-Gly as a baseline control when evaluating novel antioxidant peptides, enabling quantitative benchmarking of scavenging capacity relative to a well-characterized thiol dipeptide standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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